molecular formula C9H14N2 B1618592 (1-Phenylpropyl)hydrazine CAS No. 3314-13-4

(1-Phenylpropyl)hydrazine

Cat. No.: B1618592
CAS No.: 3314-13-4
M. Wt: 150.22 g/mol
InChI Key: XDTODOQNKOGIHV-UHFFFAOYSA-N
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Description

(1-Phenylpropyl)hydrazine is an organic compound that belongs to the class of hydrazines Hydrazines are characterized by the presence of a nitrogen-nitrogen single bond

Preparation Methods

Synthetic Routes and Reaction Conditions

(1-Phenylpropyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of phenylpropanone with hydrazine hydrate under acidic conditions. The reaction typically proceeds as follows:

  • Phenylpropanone is reacted with hydrazine hydrate in the presence of an acid catalyst.
  • The mixture is heated to facilitate the reaction, leading to the formation of this compound.

Industrial Production Methods

Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpropyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding azines or other nitrogen-containing compounds.

    Reduction: It can be reduced to form amines or other reduced nitrogen species.

    Substitution: this compound can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles can be used to introduce different functional groups into the molecule.

Major Products Formed

    Oxidation: Azines and other nitrogen-containing compounds.

    Reduction: Amines and other reduced nitrogen species.

    Substitution: Functionalized hydrazine derivatives.

Scientific Research Applications

(1-Phenylpropyl)hydrazine has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and azines.

    Biology: This compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (1-Phenylpropyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, attacking electrophilic centers in other molecules. This interaction can lead to the formation of new chemical bonds and the modification of existing ones. The specific pathways involved depend on the nature of the reaction and the conditions under which it occurs.

Comparison with Similar Compounds

Similar Compounds

    Phenylhydrazine: Similar in structure but lacks the propyl group.

    (1-Methyl-1-phenylpropyl)hydrazine: Similar but with a methyl group attached to the nitrogen.

    Hydrazine: The simplest hydrazine, lacking any substituents on the nitrogen atoms.

Uniqueness

(1-Phenylpropyl)hydrazine is unique due to the presence of both a phenyl and a propyl group attached to the hydrazine moiety. This structural feature imparts distinct chemical and physical properties, making it suitable for specific applications that other hydrazines may not be able to fulfill.

Properties

IUPAC Name

1-phenylpropylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-2-9(11-10)8-6-4-3-5-7-8/h3-7,9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDTODOQNKOGIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275499
Record name 1-phenylpropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3314-13-4
Record name 1-phenylpropylhydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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